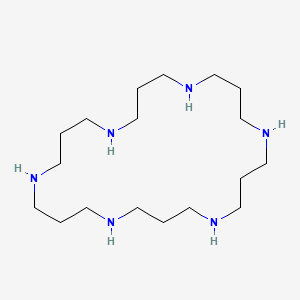
Propionic acid, 2-(p-nitrophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 2-(p-nitrophenyl)hydrazide is an organic compound with the molecular formula C9H11N3O3 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(p-nitrophenyl)hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(p-nitrophenyl)hydrazide typically involves the reaction of propionic acid with p-nitrophenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-(p-nitrophenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Propionic acid, 2-(p-nitrophenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazides.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propionic acid, 2-(p-nitrophenyl)hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property makes it useful in the inhibition of enzymes that rely on carbonyl groups for their activity. The molecular targets and pathways involved include interactions with aldehydes and ketones in biological systems, leading to the formation of stable hydrazone adducts that can modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Propionic acid, 2-(2,4-dinitrophenyl)hydrazide: Similar structure but with two nitro groups on the phenyl ring.
Acetic acid, 2-(p-nitrophenyl)hydrazide: Similar structure but with an acetic acid backbone instead of propionic acid.
Butyric acid, 2-(p-nitrophenyl)hydrazide: Similar structure but with a butyric acid backbone instead of propionic acid.
Uniqueness
Propionic acid, 2-(p-nitrophenyl)hydrazide is unique due to its specific hydrazide group and the presence of a single nitro group on the phenyl ring
Properties
CAS No. |
38562-39-9 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11N3O3/c1-2-9(13)11-10-7-3-5-8(6-4-7)12(14)15/h3-6,10H,2H2,1H3,(H,11,13) |
InChI Key |
QHYSTAXXSKHOQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
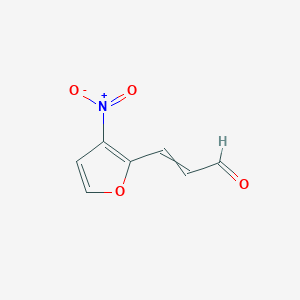
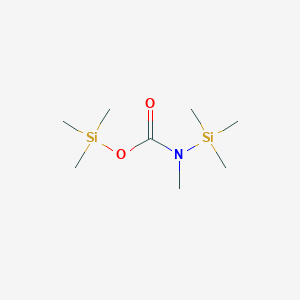
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
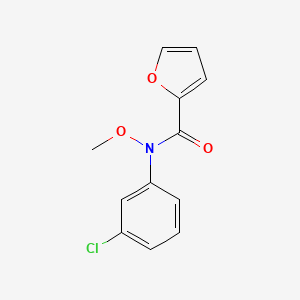
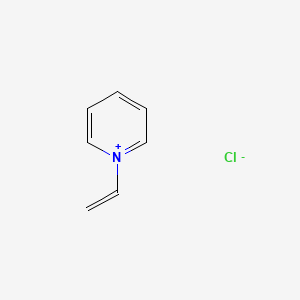
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)



